Cyclopentylamine
Overview
Description
Cyclopentylamine is a versatile organic compound that has been the subject of various research studies due to its utility as a synthetic intermediate and structure-directing agent. It is a cyclic amine that has been utilized in the synthesis of complex molecules, including pharmaceuticals and materials with unique structural properties .
Synthesis Analysis
The synthesis of cyclopentylamine and its derivatives has been explored through different methodologies. One approach involves a highly diastereoselective synthesis of trans-2-substituted cyclopentylamines using a tandem hydrozirconation/Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines . Another study reports the transformation of nitrohexofuranoses into cyclopentylamines via intramolecular cyclization, which also enables the synthesis of carbocyclic beta-amino acids for peptide incorporation . Additionally, cyclopentylamine has been synthesized through catalytic aminolysis of cyclopentanone, with the optimization of reaction conditions such as catalyst type, pressure, and temperature .
Molecular Structure Analysis
The molecular structure of cyclopentylamine has been investigated using vibrational spectroscopy techniques. Raman and infrared spectra have indicated that cyclopentylamine primarily exists with a gauche orientation of the —NH2 group. The structural features of cyclopentylamine have been discussed in detail, including the existence of two low-temperature phases in the solid state .
Chemical Reactions Analysis
Cyclopentylamine has been employed as a structure-directing agent in the formation of fluorinated gallium phosphates with extra-large-pore open frameworks. These frameworks exhibit channels bound by polyhedra that incorporate the protonated cyclopentylamine . The compound has also been used in the synthesis of amino-alcohol ligands, which are assessed for their ability to complex metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentylamine have been characterized through its vibrational spectra in different phases. The study of its crystal structure as cyclopentylamine monohydrate reveals molecular chains linked by hydrogen bonds, forming layers parallel to the monoclinic b axis . The compound's reactivity has been demonstrated in various chemical transformations, such as the synthesis of bicyclic cyclopentenones and allylic amines .
Scientific Research Applications
Catalysis and Chemical Synthesis:
- Cyclopentylamine is a value-added chemical widely used in the production of pesticides, cosmetics, and medicines. Its synthesis via Ru/Nb2O5 catalysts demonstrates high efficiency and stability, with an 84% yield of cyclopentylamine under mild conditions (Guo et al., 2019).
- Another method for synthesizing cyclopentylamine involves catalytic hydrogenation aminolysis of cyclopentanone, yielding a product with 89.7% total yield and 99.7% purity (Chen Xin-zhi, 2009).
- Various 1-substituted cyclopentylamines were prepared using a one-pot procedure, yielding 10-89% of the target compounds (Tomashenko et al., 2010).
Pharmaceutical Research:
- Cyclopentylamine was identified as a potent dual NK1R antagonist-SERT inhibitor, showing significant oral activity in gerbil forced swimming tests, indicating potential use in treating depression disorders (Wu et al., 2014).
- The reaction of cyclopentylamine with phthalimide derivatives synthesized compounds with notable in vivo antinociceptive activity, suggesting potential applications in pain management (Okunrobo et al., 2007).
Chemical Reactions and Interactions:
- Research on the crystal structures of Pt(cyclopentylamine)2I2 compounds and their reactions with guanosine and other bases adds to our understanding of the chemical behavior of cyclopentylamine in various contexts (Rochon et al., 2009).
- The kinetics of the heterogeneous catalytic reductive amination of cyclopentanone to cyclopentylamine were studied, providing insights into the intermediate phases and by-products of the reaction (Doležal et al., 2005).
Safety And Hazards
Cyclopentylamine is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is harmful if inhaled . It’s recommended to use personal protective equipment when handling Cyclopentylamine .
Relevant Papers The paper “Synthesis of Cyclopentylamine” discusses the synthesis process of Cyclopentylamine . Another paper titled “Vibrational spectra and structure of cyclopentylamine” discusses the vibrational spectra and structure of Cyclopentylamine .
properties
IUPAC Name |
cyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGSNTVMOOSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061387 | |
Record name | Cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylamine | |
CAS RN |
1003-03-8 | |
Record name | Cyclopentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4259VRY3GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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